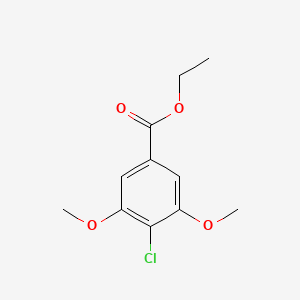
Ethyl 4-chloro-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 4-chloro-3,5-dimethoxybenzoate has been investigated for its potential therapeutic properties. Several studies have highlighted its biological activities, including:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting potential as anticancer agents .
- Antimicrobial Properties: The compound has shown efficacy against a range of microbial strains, making it a candidate for developing new antimicrobial agents. In vitro studies demonstrated significant inhibition of bacterial growth at low concentrations .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the preparation of more complex molecules with desired biological activities:
- Synthesis of Novel Compounds: this compound is often used as a starting material for synthesizing various heterocyclic compounds that exhibit pharmacological properties .
- Reagent in Organic Reactions: It acts as a reagent in nucleophilic substitution reactions due to its electrophilic aromatic character. This property is exploited in the synthesis of other functionalized aromatic compounds .
Pesticide Development
The compound has been evaluated for its potential use in agricultural pesticides. Its structural features suggest it may interact effectively with biological targets in pests:
- Insecticidal Activity: Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. The mechanism appears to involve disruption of metabolic pathways crucial for pest survival .
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | <10 | |
| Antimicrobial | Bacterial Strains | <50 | |
| Insecticidal | Agricultural Pests | <100 |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Nucleophilic Substitution | This compound | Functionalized Aromatic Compounds |
| Condensation Reactions | Various Aldehydes | Heterocyclic Compounds |
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of this compound revealed promising results against breast and lung cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at concentrations lower than those required for conventional chemotherapeutics .
Case Study 2: Insecticidal Efficacy
In agricultural trials, this compound was tested against aphids and whiteflies. Results indicated a significant reduction in pest populations within three days of application, supporting its potential as an effective biopesticide .
Eigenschaften
Molekularformel |
C11H13ClO4 |
|---|---|
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
ethyl 4-chloro-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
PFGLBPRANZHDKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)Cl)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













